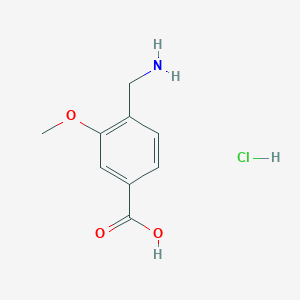![molecular formula C28H32Cl2N4O6S2 B15329391 N-[1-[4-[2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B15329391.png)
N-[1-[4-[2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GSK1016790A is a potent and selective agonist for the transient receptor potential vanilloid 4 (TRPV4) receptor. This compound has been developed by GlaxoSmithKline and is widely used as a pharmacological tool to study the physiological functions of TRPV4 channels in various tissues, including the vascular endothelium, lung, chondrocytes, and neurons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of GSK1016790A involves the condensation of piperazine with the carboxy group of N-[(2,4-dichlorophenyl)sulfonyl]-L-serine and N-(1-benzothiophen-2-ylcarbonyl)-L-leucine. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the condensation reactions .
Industrial Production Methods: Industrial production methods for GSK1016790A are not extensively documented in the public domain. it is likely that the synthesis follows similar routes as described for laboratory-scale production, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: GSK1016790A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, particularly involving the aromatic rings and sulfonamide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.
Applications De Recherche Scientifique
GSK1016790A is extensively used in scientific research to study the role of TRPV4 channels in various physiological and pathological processes. Some key applications include:
Chemistry: Used as a tool to study ion channel modulation and its effects on cellular processes.
Biology: Investigates the role of TRPV4 in cell signaling, membrane trafficking, and calcium homeostasis.
Industry: Utilized in drug development and screening assays to identify potential TRPV4 modulators.
Mécanisme D'action
GSK1016790A exerts its effects by selectively activating the TRPV4 channels, leading to an influx of calcium ions into the cells. This activation triggers various downstream signaling pathways, including the PI3K, PKC, and RhoA pathways, which regulate cellular responses such as membrane trafficking and cytoskeletal rearrangements .
Comparaison Avec Des Composés Similaires
4α-Phorbol 12,13-didecanoate (4α-PDD): Another TRPV4 agonist but less potent compared to GSK1016790A.
HC067047: A TRPV4 antagonist used to study the inhibitory effects on TRPV4 channels.
Uniqueness of GSK1016790A: GSK1016790A is unique due to its high potency and selectivity for TRPV4 channels. It is approximately 300 times more potent than 4α-PDD in activating TRPV4 channels, making it a valuable tool for studying TRPV4-mediated physiological processes .
Propriétés
IUPAC Name |
N-[1-[4-[2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32Cl2N4O6S2/c1-17(2)13-21(31-26(36)24-14-18-5-3-4-6-23(18)41-24)27(37)33-9-11-34(12-10-33)28(38)22(16-35)32-42(39,40)25-8-7-19(29)15-20(25)30/h3-8,14-15,17,21-22,32,35H,9-13,16H2,1-2H3,(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYQPSHHYIAUFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCN(CC1)C(=O)C(CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15329371.png)
![(6-Oxaspiro[3.5]nonan-7-YL)methanamine](/img/structure/B15329378.png)



